molecular formula C15H23BO3 B6304469 2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester CAS No. 2121514-86-9

2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester

Cat. No. B6304469
CAS RN: 2121514-86-9
M. Wt: 262.15 g/mol
InChI Key: SPGZIBWXOWOIOP-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121514-86-9 . It has a molecular weight of 262.16 and its IUPAC name is (2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23BO3/c1-10-8-13(11(2)7-12(10)9-17)16-18-14(3,4)15(5,6)19-16/h7-8,17H,9H2,1-6H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

Boronic esters like 2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester are commonly used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

This compound has a storage temperature of 2-8°C . It is shipped at room temperature .

Scientific Research Applications

Organic Synthesis Enhancements

Vinylboronic esters, including derivatives like 2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester, have been utilized in the vinylation of nitrones, leading to the production of N-allylic hydroxylamines with excellent yields. This process is facilitated by the activation of vinylboronic esters with dimethylzinc, highlighting the reagents' role in creating efficient synthetic pathways for valuable organic compounds (Pandya et al., 2003). Furthermore, the preparation of (E)-1-alkenylboronic acid pinacol esters through hydroboration and subsequent treatment with pinacol underscores the versatility of these compounds in synthesizing air and moisture-insensitive products, which are beneficial for further chemical transformations (Shirakawa et al., 2004).

Material Science and Luminescence

An unexpected discovery revealed that simple arylboronic esters exhibit long-lived room-temperature phosphorescence in the solid state. This finding challenges the conventional understanding that phosphorescent organic molecules require heavy atoms or carbonyl groups. Theoretical calculations suggest that this phosphorescence is due to an out-of-plane distortion in the excited state, opening new avenues for the design of phosphorescent materials without heavy atoms (Shoji et al., 2017).

Drug Delivery Systems

In the realm of biomedical applications, a novel oxidation-sensitive copolymer incorporating phenylboronic acid pinacol ester-functionalized segments was designed for anticancer drug delivery. This polymer demonstrates accelerated drug release in response to oxidative stress or low pH environments, characteristic of tumor sites. Such responsive delivery systems highlight the potential of boronic ester derivatives in creating more effective and targeted cancer therapies (Zhang et al., 2019).

Responsive Polymers for Controlled Release

The development of H2O2-cleavable poly(ester-amide)s showcases the utility of incorporating boronic esters into polymers for creating responsive materials. These polymers, capable of degrading in the presence of hydrogen peroxide, offer promising applications in drug delivery, where controlled release in response to specific biological signals is crucial (Cui et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

[2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-10-8-13(11(2)7-12(10)9-17)16-18-14(3,4)15(5,6)19-16/h7-8,17H,9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGZIBWXOWOIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136930
Record name Benzenemethanol, 2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester

CAS RN

2121514-86-9
Record name Benzenemethanol, 2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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